1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole
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Overview
Description
1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorinated phenyl group and a sulfanyl group attached to a dimethylpropyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole typically involves multiple steps. One common method starts with the chlorination of a phenyl ring to introduce the chloro substituents. This is followed by the formation of a sulfanyl linkage through a nucleophilic substitution reaction. The dimethylpropyl chain is then introduced via an alkylation reaction. Finally, the imidazole ring is formed through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated phenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A compound with similar chlorinated phenyl and sulfanyl groups but different core structure.
5-Hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one: Another compound with a chlorinated phenyl and sulfanyl group but different ring system.
The uniqueness of this compound lies in its specific combination of functional groups and its imidazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89440-71-1 |
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Molecular Formula |
C14H16Cl2N2S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-[3-chloro-1-(4-chlorophenyl)sulfanyl-2,2-dimethylpropyl]imidazole |
InChI |
InChI=1S/C14H16Cl2N2S/c1-14(2,9-15)13(18-8-7-17-10-18)19-12-5-3-11(16)4-6-12/h3-8,10,13H,9H2,1-2H3 |
InChI Key |
RBDOGFBFMZEMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(N1C=CN=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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